N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound belongs to a class of tricyclic heterocyclic molecules characterized by a fused triazatricyclo[8.4.0.0³,⁸]tetradeca core. Its structure includes:
- N-substituent: A [2-(3,4-dimethoxyphenyl)ethyl] group, introducing electron-donating methoxy groups and aromatic bulk.
- Position 7 substituent: A [(4-fluorophenyl)methyl] group, contributing aromaticity and halogen-mediated interactions.
- Core functional groups: 6-imino, 2-oxo, and 11-methyl moieties, which likely influence hydrogen-bonding and steric properties.
Properties
Molecular Formula |
C30H28FN5O4 |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C30H28FN5O4/c1-18-5-4-14-35-27(18)34-28-23(30(35)38)16-22(26(32)36(28)17-20-6-9-21(31)10-7-20)29(37)33-13-12-19-8-11-24(39-2)25(15-19)40-3/h4-11,14-16,32H,12-13,17H2,1-3H3,(H,33,37) |
InChI Key |
XFQMYPAOQIEYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)F)C(=O)NCCC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tricyclic core and the introduction of various functional groups. Common synthetic routes might include:
Cyclization reactions: to form the tricyclic core.
Substitution reactions: to introduce the dimethoxyphenyl and fluorophenyl groups.
Amidation reactions: to form the carboxamide group.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalysis: to improve reaction efficiency.
Flow chemistry: for continuous production.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the imino or oxo groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include:
Oxidized derivatives: Compounds with additional oxygen-containing functional groups.
Reduced derivatives: Compounds with reduced imino or oxo groups.
Substituted derivatives: Compounds with new substituents on the aromatic rings.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation across various cancer types. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Antiviral Activity : There is emerging evidence suggesting that the compound exhibits antiviral properties, particularly against viruses such as influenza and herpes simplex virus. These effects are likely mediated through inhibition of viral replication and interference with viral entry into host cells .
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses. It may inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases .
Case Studies
- Anticancer Screening : A comprehensive study screened a library of compounds for anticancer activity using multicellular spheroid models. N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide was identified as a potent inhibitor of tumor growth in vitro and in vivo models .
- Mechanistic Studies : Additional research focused on the mechanistic pathways through which this compound exerts its effects on cancer cells. It was found to downregulate key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action would depend on the specific biological target. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at specific receptors.
Signal transduction pathways: The compound might influence cellular signaling pathways.
Comparison with Similar Compounds
Key Differences:
| Property | Target Compound | CAS 877778-47-7 |
|---|---|---|
| N-substituent | [2-(3,4-dimethoxyphenyl)ethyl] | [(4-Fluorophenyl)methyl] |
| Position 7 substituent | [(4-Fluorophenyl)methyl] | Pentyl |
| Molecular Formula | ~C₂₉H₃₀FN₅O₄* (estimated) | C₂₅H₂₆FN₅O₂ |
| Molecular Weight | ~563.6 g/mol* | 447.5 g/mol |
| Key Functional Groups | 3,4-Dimethoxy (electron-donating), Fluorophenyl | Fluorophenyl, Pentyl (lipophilic chain) |
Research Implications:
Lipophilicity and Solubility: The target compound’s 3,4-dimethoxyphenyl group increases polarity compared to the purely lipophilic pentyl chain in CAS 877778-47-7. This may enhance aqueous solubility but reduce membrane permeability .
Binding Affinity :
- Methoxy groups in the N-substituent could facilitate hydrogen bonding with target proteins (e.g., kinases or GPCRs), whereas the fluorophenyl group in CAS 877778-47-7 may prioritize hydrophobic interactions .
Metabolic Stability :
- The pentyl chain in CAS 877778-47-7 is susceptible to oxidative metabolism, whereas the target compound’s aromatic substituents may confer greater metabolic stability due to reduced alkyl chain vulnerability .
Broader Structural Comparisons
Table: Substituent-Driven Property Trends in Tricyclic Triazatricyclo Derivatives
| Substituent Type | Example Compound | Impact on Properties |
|---|---|---|
| Aromatic N-substituents | Target Compound | Enhanced π-π stacking, moderate logP |
| Alkyl Chains (e.g., pentyl) | CAS 877778-47-7 | High logP, reduced solubility |
| Halogenated Groups | Fluorophenyl in both compounds | Improved target selectivity, metabolic stability |
| Methoxy Groups | Target Compound | Increased polarity, hydrogen-bonding capacity |
Mechanistic Insights:
- 3,4-Dimethoxyphenyl vs. Fluorophenyl : The former’s electron-donating methoxy groups may stabilize charge-transfer interactions in enzyme active sites, while the latter’s fluorine atom could induce steric or electrostatic effects .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's structure features a triazatricyclo framework with multiple functional groups that may influence its biological properties. The presence of methoxy and fluorine substituents is particularly noteworthy as they can enhance the compound's lipophilicity and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways. For instance, it has been shown to affect cyclooxygenase (COX) enzymes which play a critical role in the synthesis of prostaglandins involved in inflammation and pain .
- Receptor Modulation : The compound may also act as a modulator of various receptors involved in cellular signaling pathways. This includes potential interactions with G-protein coupled receptors (GPCRs), which are crucial for numerous physiological processes.
Biological Activity Data
The biological activity of the compound has been evaluated through various assays:
| Biological Activity | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| COX-1 Inhibition | 19.45 ± 0.07 | COX Inhibitor Screening | |
| COX-2 Inhibition | 42.1 ± 0.30 | COX Inhibitor Screening | |
| Tumor Cell Growth | Varies | Cell Viability Assay |
Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound on RAW264.7 macrophages. The results indicated that treatment with the compound significantly reduced the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 proteins, suggesting its potential as an anti-inflammatory agent .
Cancer Cell Lines
In another study focusing on cancer biology, the compound was tested against various tumor cell lines to assess its cytotoxic effects. Results demonstrated that it inhibited cell proliferation in a dose-dependent manner, particularly in BRAF mutant melanoma cells . The mechanism was linked to cell cycle arrest at the G0/G1 phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
